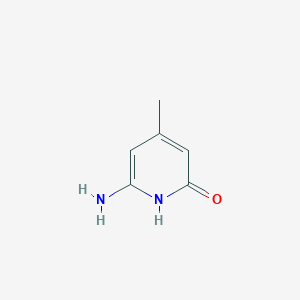6-amino-4-methylpyridin-2(1H)-one
CAS No.: 51564-93-3
Cat. No.: VC2027037
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 51564-93-3 |
|---|---|
| Molecular Formula | C6H8N2O |
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | 6-amino-4-methyl-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C6H8N2O/c1-4-2-5(7)8-6(9)3-4/h2-3H,1H3,(H3,7,8,9) |
| Standard InChI Key | CHRLXRRNYHEJCL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)NC(=C1)N |
| Canonical SMILES | CC1=CC(=O)NC(=C1)N |
Introduction
6-Amino-4-Methylpyridin-2(1H)-one: A Comprehensive Overview
6-Amino-4-methylpyridin-2(1H)-one (CAS 51564-93-3) is a pyridinone derivative with a structure characterized by a pyridine ring substituted with an amino group at position 6, a methyl group at position 4, and a ketone oxygen at position 2. This compound serves as an intermediate in pharmaceutical synthesis and exhibits properties relevant to medicinal chemistry. Below is a detailed analysis of its chemical properties, synthesis, safety profile, and research applications.
| GHS Symbol | Hazard Statement | Precautionary Measures |
|---|---|---|
| ⚠️ | H315 (Causes skin irritation) | P264 (Wash hands thoroughly after handling) |
| ⚠️ | H335 (May cause respiratory irritation) | P280 (Wear protective gloves/eye protection) |
| ⚠️ | H319 (Causes serious eye irritation) | P305+P351+P338 (If in eyes: rinse cautiously with water) |
Handling requires protective equipment, and exposure should be minimized .
| Manufacturer | Product Number | Packaging | Price |
|---|---|---|---|
| TRC | A618075 | 25 mg | $65 |
| TRC | A618075 | 250 mg | $350 |
| AK Scientific | V4867 | 250 mg | $392 |
| American Custom Chemicals | CHM0119349 | 1 g | $925.31 |
| American Custom Chemicals | CHM0119349 | 2.5 g | $1,363.65 |
Notes:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume